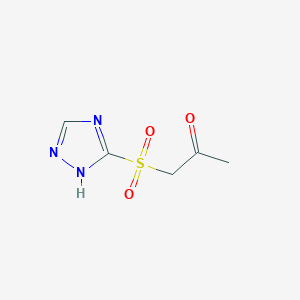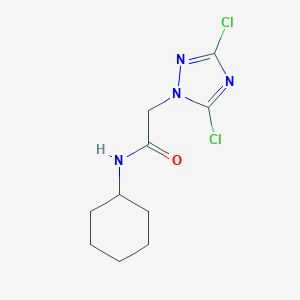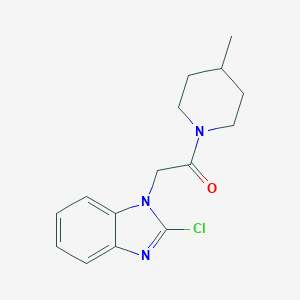
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential as a therapeutic agent in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, causing a buildup of thick, sticky mucus that can lead to infections and other complications. CFTRinh-172 is believed to work by inhibiting the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.
作用机制
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide is believed to work by inhibiting the activity of the CFTR protein, which is responsible for regulating the flow of salt and water in and out of cells. Specifically, N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide binds to a specific site on the CFTR protein, known as the regulatory domain, and prevents the protein from opening and allowing chloride ions to pass through. This leads to a buildup of salt and water in the cells, which can help to thin out the thick mucus that accumulates in the lungs of CF patients.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects in CF cells and animal models. In vitro studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide can increase the expression of other chloride channels in CF cells, which can help to compensate for the loss of CFTR activity. In vivo studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide can improve lung function, reduce inflammation, and decrease bacterial colonization, which can help to prevent lung damage and improve overall health in CF patients.
实验室实验的优点和局限性
One of the main advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide in lab experiments is its specificity for the CFTR protein. Because N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide binds to a specific site on the protein, it can be used to selectively inhibit CFTR activity without affecting other chloride channels or ion transporters. This makes it a useful tool for studying the role of CFTR in various cellular processes. However, one limitation of N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide is its relatively low potency, which can limit its effectiveness in certain experimental settings.
未来方向
There are a number of potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide and its potential as a therapeutic agent in the treatment of CF. One area of focus is the development of more potent and selective CFTR inhibitors, which could improve the efficacy and safety of CFTR-targeted therapies. Another area of focus is the identification of biomarkers that can be used to predict patient response to CFTR inhibitors, which could help to personalize treatment and improve outcomes for CF patients. Finally, there is ongoing research into the use of CFTR inhibitors in combination with other therapies, such as antibiotics and anti-inflammatory drugs, to improve overall treatment outcomes in CF.
合成方法
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 5-chloro-2,4-dimethoxyaniline, followed by reaction with ammonia and subsequent sulfonation. Other methods involve the use of different starting materials and reagents, but all involve multiple synthetic steps and require careful purification to obtain a pure product.
科学研究应用
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide has been extensively studied in vitro and in vivo for its potential as a therapeutic agent in the treatment of CF. In vitro studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide can inhibit the activity of CFTR in a dose-dependent manner, and can also enhance the activity of other chloride channels in CF cells. In vivo studies in animal models of CF have shown that N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide can improve lung function, reduce inflammation, and decrease bacterial colonization.
属性
产品名称 |
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide |
|---|---|
分子式 |
C14H13ClFNO4S |
分子量 |
345.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO4S/c1-20-13-8-14(21-2)12(7-11(13)15)17-22(18,19)10-5-3-9(16)4-6-10/h3-8,17H,1-2H3 |
InChI 键 |
INLWWVHAUACJGN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)F)Cl)OC |
规范 SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)F)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)




![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)






